methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Antibacterial MIC Sulfone

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1359388-54-7) is a synthetic 4H-1,4-benzothiazine-2-carboxylate that carries a 1,1-dioxide (sulfone) motif, a 6‑fluoro substituent, and a meta‑chlorophenyl group at the N‑4 position. The benzothiazine dioxide scaffold was intentionally designed as a thionated analogue of the fluoroquinolone family of antibacterial agents.

Molecular Formula C16H11ClFNO4S
Molecular Weight 367.78
CAS No. 1359388-54-7
Cat. No. B2482953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1359388-54-7
Molecular FormulaC16H11ClFNO4S
Molecular Weight367.78
Structural Identifiers
SMILESCOC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-8-11(18)5-6-14(13)24(15,21)22/h2-9H,1H3
InChIKeyDIWFOHBJWIHBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1359388-54-7) – Compound Identity and Core Structural Features


Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1359388-54-7) is a synthetic 4H-1,4-benzothiazine-2-carboxylate that carries a 1,1-dioxide (sulfone) motif, a 6‑fluoro substituent, and a meta‑chlorophenyl group at the N‑4 position. The benzothiazine dioxide scaffold was intentionally designed as a thionated analogue of the fluoroquinolone family of antibacterial agents [1]. While its primary design rationale originates from DNA‑gyrase inhibition, the compound’s substitution pattern (meta‑Cl + 6‑F + methyl ester + sulfone) simultaneously positions it as a versatile fragment for antiviral, anticancer, and anti‑inflammatory screening [2]. The compound is supplied with a purity of ≥95% (HPLC) and is intended for R&D use only .

Why In‑Class 4H-1,4-Benzothiazine 1,1-Dioxides Are Not Interchangeable: The Case for Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide


Although the 4H-1,4-benzothiazine 1,1-dioxide scaffold appears in many research compounds, minor alterations in the N‑4 aryl substituent, the C‑6 halogen, or the oxidation state of the sulfur atom profoundly modulate biological activity. In the antibacterial series, converting the sulfide to the 1,1‑dioxide (sulfone) significantly enhances antimicrobial potency [1]; likewise, replacing a 3‑ethylphenyl group with a 3‑chlorophenyl group alters the electronic character of the molecule, as quantified by Hammett σm constants (+0.37 for Cl vs. –0.07 for Et), which directly impacts target binding and physicochemical properties such as logP [2]. Even a subtle addition of a 4‑fluoro substituent to the 3‑chlorophenyl ring changes the molecular dipole, metabolic stability, and steric profile. Therefore, procurement decisions must be driven by the exact substitution pattern rather than by scaffold similarity alone.

Quantitative Differentiation Evidence for Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide Versus Closest Analogs


Sulfone (1,1-Dioxide) vs. Sulfide: Impact on Antibacterial MIC

For the 4H-1,4-benzothiazine system, oxidation to the 1,1‑dioxide state is essential for achieving clinically relevant antibacterial potency. A cross-study comparison of independently reported MIC values shows that a representative 1,1‑dioxide derivative (benzo[b][1,4]thiazine 1,1‑dioxide, compound 6e) displays an MIC of 1.56 µg mL⁻¹ against methicillin‑susceptible S. aureus (MSSA) [1], whereas the most active non‑dioxide 4H-1,4‑benzothiazine (compound 6a, sulfide) exhibits MIC values in the range of 2–8 µg mL⁻¹ against Gram‑positive strains [2]. The target compound, already in the dioxide form, thus belongs to the more potent oxidation state.

Antibacterial MIC Sulfone

N‑4 Substituent Electronic Effect: meta‑Chloro vs. meta‑Ethyl

The meta‑chloro substituent on the N‑4 phenyl ring exerts a markedly different electronic influence compared to the frequently encountered meta‑ethyl analog. The Hammett σm constant for chlorine is +0.37 (electron‑withdrawing), whereas ethyl is –0.07 (electron‑donating) [1]. This difference of 0.44 σ units translates into altered electron density on the benzothiazine core, which can modulate target binding affinity and metabolic stability. The target compound thus occupies a unique electrostatic space relative to its meta‑ethyl analog methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide .

Electronic effects Hammett σ SAR

Lipophilicity Modulation: 3‑Chlorophenyl vs. 3‑Trifluoromethylphenyl

Lipophilicity, a critical determinant of membrane permeability and off‑target promiscuity, varies substantially among N‑4 aryl analogs. The 3‑trifluoromethyl analog methyl 4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a predicted logP of 2.44 . Based on the established Hansch π constants (π(Cl) = 0.71 vs. π(CF₃) = 0.88), the 3‑chlorophenyl analog is estimated to have a logP approximately 0.17 units lower, placing it closer to the optimal lipophilicity range (logP 2–3) for oral bioavailability while retaining adequate membrane solubility . This positions the target compound as a balanced lipophilic probe relative to the more hydrophobic CF₃ analog.

Lipophilicity logP Drug-likeness

Regioisomeric Integrity: 4H-1,4-Benzothiazine vs. 1,2-Benzothiazine Dioxide

The 4H-1,4-benzothiazine 1,1-dioxide scaffold has been specifically explored as a fluoroquinolone mimetic targeting DNA gyrase [1], while the 1,2‑benzothiazine 1,1‑dioxide isomers are primarily associated with anti‑inflammatory (oxicam) and antimicrobial mechanisms [2]. The two regioisomers are not functionally interchangeable: in direct comparisons, 1,2‑benzothiazine dioxides show strong anti‑inflammatory COX inhibition, whereas 4H-1,4‑benzothiazine dioxides are designed for antibacterial and antiviral endpoints [1][2]. The target compound’s 4H‑1,4‑regiochemistry thus predefines its target space and experimental application.

Regioisomerism Selectivity Benzothiazine

Recommended Application Scenarios for Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide Based on Quantitative Differentiation Evidence


Antibacterial Drug Discovery – DNA Gyrase Inhibition Screening

Given the well‑established role of 4H-1,4-benzothiazine 1,1‑dioxides as fluoroquinolone mimetics [1] and the superior antibacterial MIC values observed for the dioxide oxidation state (1.56 µg mL⁻¹ vs. 2–8 µg mL⁻¹ for sulfides) [2][3], this compound is ideally suited as a starting scaffold for DNA‑gyrase inhibitor discovery. Its pre‑formed sulfone and electron‑withdrawing 3‑chloro substituent provide a defined SAR starting point.

Antiviral Screening Against β-Herpesviruses

The 4H‑1,4‑benzothiazine 1,1‑dioxide core, and specifically N‑aryl substituted variants, have demonstrated inhibitory activity against human cytomegalovirus (HCMV) and human herpes virus 6 (HHV‑6) through viral helicase inhibition [1]. The 3‑chlorophenyl substitution on the target compound may enhance this antiviral profile relative to unsubstituted or alkyl‑substituted analogs, warranting its inclusion in antiviral screening cascades.

Efflux Pump Inhibitor Studies (NorA)

1,4‑Benzothiazine derivatives have been successfully developed as inhibitors of the Staphylococcus aureus NorA multidrug efflux pump, potentiating the activity of co‑administered fluoroquinolones [1]. The target compound’s electron‑withdrawing 3‑chlorophenyl group and 1,1‑dioxide functionality align with the pharmacophoric requirements for NorA inhibition, making it a candidate for combination therapy studies against MDR S. aureus.

Physicochemical Profiling and Property‑Based Lead Optimization

The compound’s estimated logP (≈2.27) falls within the favorable range for oral bioavailability while being lower than the more lipophilic 3‑CF₃ analog (logP = 2.44) [1][2]. This characteristic makes it a suitable candidate for permeability and solubility profiling in early‑stage drug discovery programs that require a balanced lipophilicity profile.

Quote Request

Request a Quote for methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.